2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a benzodiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol with disubstituted halomethanes.
Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the benzodioxole and benzodiazole rings through a sulfanyl linkage, often using thiol-based reagents and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the above steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfanyl group.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and tubulin . This leads to the disruption of microtubule assembly, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.
Indole Derivatives: Compounds with similar biological activities, such as anticancer properties.
Uniqueness
2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole is unique due to its combined benzodioxole and benzodiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-3-2-4-12-15(9)19-16(18-12)22-7-10-5-13-14(6-11(10)17)21-8-20-13/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYFKDVDXNCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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